3-Bodipy-octanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

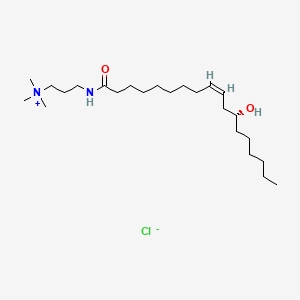

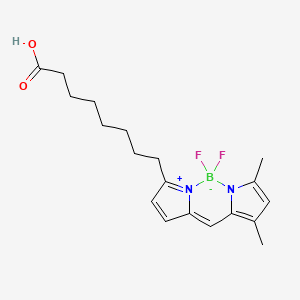

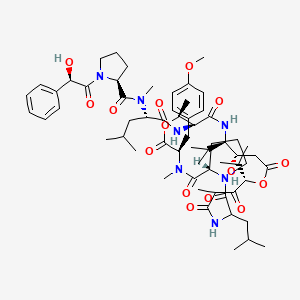

3-Bodipy-octanoic Acid is a derivative of boron-dipyrromethene (BODIPY), a class of organic dyes known for their unique properties . It contains a total of 53 bonds, including 28 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 4 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 2 nine-membered rings, 1 twelve-membered ring, and 1 carboxylic acid .

Synthesis Analysis

The synthesis of BODIPY derivatives, including this compound, involves reacting the corresponding 2,2’-dipyrromethene derivatives with boron trifluoride . The synthesis process is complex due to the instability of the usual dipyrromethene precursor .Molecular Structure Analysis

The molecular structure of this compound is characterized by a boron difluoride group BF2 joined to a dipyrromethene group . The structure analysis of BODIPY derivatives is important for understanding their aggregation influence on photophysical properties .Chemical Reactions Analysis

BODIPY derivatives, including this compound, have been extensively studied for their chemical reactions. Most investigations focus on the singlet excited state of BODIPY, such as fluorescence . The study of the triplet excited state of BODIPY is an emerging area .Physical And Chemical Properties Analysis

BODIPY dyes, including this compound, are known for their high molar absorptivity, tunable absorption and emission energies, and high fluorescence quantum yields . They also exhibit excellent photostability .Scientific Research Applications

Stability in Acidic Conditions

BODIPY compounds, including derivatives like 3-Bodipy-octanoic Acid, are studied for their stability under acidic conditions, crucial for bioanalytical applications. The stability is influenced by substituents at the boron center, with certain substitutions enhancing aromaticity and stabilizing the B–N bond, making them suitable for use in environments where acid stability is necessary (Wang et al., 2018).

Bioimaging and Biomarker Development

BODIPY-based fluorescent biomarkers demonstrate high extinction coefficients and fluorescence quantum yields, making them ideal for bioimaging applications. They have been used for differential staining of bacteria and specific staining of mitochondria in eukaryotic cells, highlighting their potential in bioimaging and diagnostic research (Guseva et al., 2020).

Photodynamic Therapy

Cationic BODIPY derivatives have been synthesized for use in photodynamic therapy, showcasing their ability to generate singlet oxygen and induce photoinactivation of microorganisms. This application demonstrates the potential of BODIPY compounds in medical treatments and antimicrobial strategies (Agazzi et al., 2017).

Triplet Excited State Applications

Research into the triplet excited state of BODIPY compounds opens avenues for applications in photodynamic therapy (PDT), photocatalysis, and upconversion. These states are important for absorbing visible or near-infrared light and for long-lived excited states necessary in various technological and medical fields (Zhao et al., 2015).

Fluorescent Indicators

The versatility of BODIPY as a scaffold for designing fluorescent indicators for a wide range of analytes, including pH, metal ions, and biomolecules, showcases its broad applicability in chemical sensing and biological research (Boens et al., 2012).

Neural Stem Cell Identification

A specific BODIPY derivative has been identified as a neural stem cell-specific marker, binding to FABP7. This compound is crucial for distinguishing living neural stem cells, demonstrating the role of BODIPY derivatives in stem cell research and potentially in therapeutic applications (Yun et al., 2012).

Photonic and Solar Cell Applications

BODIPY-based molecules are also utilized in optoelectronic applications, including solar cells and photonic devices. Their structural modifiability allows for tuning of photophysical and optoelectronic properties, indicating their potential in energy conversion and storage technologies (Squeo et al., 2020).

Safety and Hazards

While specific safety and hazard information for 3-Bodipy-octanoic Acid was not found, it’s important to note that chemicals in this class should be handled with care. For example, octanoic acid, a related compound, is known to cause severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

BODIPY-based molecules, including 3-Bodipy-octanoic Acid, have emerged as candidates for cancer treatments and disease detection . Their unique photophysical characteristics make them a fascinating platform for drug development . Future research will likely focus on the design of BODIPY dyes and their derivatives with properties suitable for various applications .

Mechanism of Action

Target of Action

Bodipy derivatives, including 3-bodipy-octanoic acid, are known for their rich photophysical properties, stability, and ease of functionalization . They have been employed in various studies due to their advantages such as versatility, ease of synthesis, high absorptivity, high fluorescence quantum yields, negligible triplet-state formation, narrow and high emission peaks, good solubility, absorbance/emission in the visible range, and nanosecond fluorescence lifetime .

Mode of Action

Bodipy derivatives are known to exhibit strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum . This property enables them to be used as fluorescent probes in various applications .

Biochemical Pathways

Bodipy derivatives have been used in various applications due to their unique properties, including their use as probes in applications like imaging and sensing .

Pharmacokinetics

Bodipy derivatives are known for their strong fluorescence and supreme photostability , which could potentially impact their bioavailability.

Result of Action

Bodipy-based molecules have emerged as candidates for cancer treatments , indicating that they may have significant effects at the molecular and cellular level.

Action Environment

The presence of carbohydrate units in bodipy-carbohydrate systems has been noted to confer unique structural and biological features, besides enhancing water solubility and polarity .

properties

IUPAC Name |

8-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BF2N2O2/c1-14-12-15(2)23-18(14)13-17-11-10-16(24(17)20(23,21)22)8-6-4-3-5-7-9-19(25)26/h10-13H,3-9H2,1-2H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAAMNGEKHACCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCCCCCCC(=O)O)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BF2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747205 |

Source

|

| Record name | (8-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}octanoato)(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1123637-28-4 |

Source

|

| Record name | (8-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}octanoato)(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentaneethanol, 2-hydroxy--ba--(methoxymethoxy)-, [1-alpha-(R*),2-alpha-]- (9CI)](/img/no-structure.png)

![(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1](/img/structure/B588922.png)